![molecular formula C16H16ClNO4 B2414693 [5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone CAS No. 878717-22-7](/img/structure/B2414693.png)
[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CMF, and it belongs to the class of furan derivatives. CMF has been found to exhibit a range of biological activities that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of CMF is not fully understood. However, it has been proposed that CMF exerts its biological effects through the inhibition of key enzymes and signaling pathways. For example, CMF has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CMF has also been found to inhibit the NF-κB pathway, a signaling pathway that plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects
CMF has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial pathogens, and modulate the activity of immune cells. CMF has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMF is its broad spectrum of biological activities. This makes it a versatile compound that can be used in a range of experimental settings. Additionally, the synthesis of CMF is relatively straightforward, which makes it accessible to researchers. However, one limitation of CMF is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on CMF. One area of interest is the development of CMF-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of CMF, which could lead to the discovery of new therapeutic targets. Additionally, the optimization of the synthesis method for CMF could lead to the development of more efficient and cost-effective production methods. Finally, the investigation of the pharmacokinetics and pharmacodynamics of CMF could provide important insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of CMF involves the reaction of 2-chloromethylphenol with furfural in the presence of a catalyst. The resulting intermediate is then reacted with morpholine and formaldehyde to yield CMF. This method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
CMF has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. CMF has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, CMF has been studied for its ability to modulate the immune system and its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
[5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c17-13-3-1-2-4-14(13)21-11-12-5-6-15(22-12)16(19)18-7-9-20-10-8-18/h1-6H,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYGGHVSVHPAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328469 |
Source


|
| Record name | [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
878717-22-7 |
Source


|
| Record name | [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2414610.png)
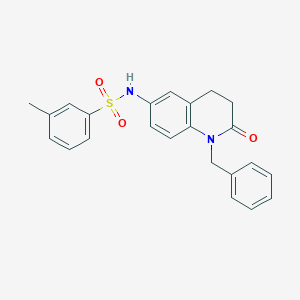
![6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414612.png)
![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)
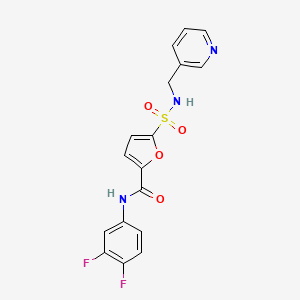
![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)
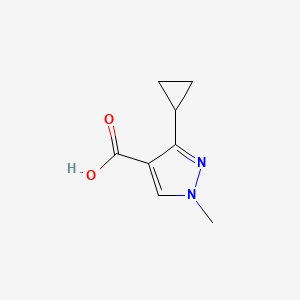

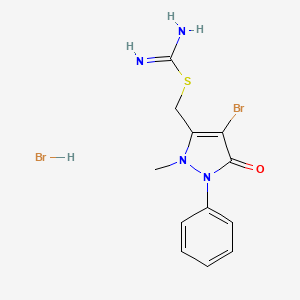
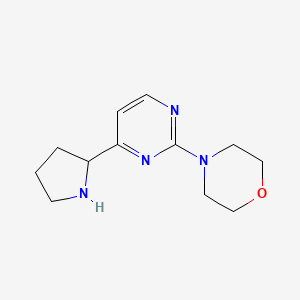

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)
![3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B2414633.png)